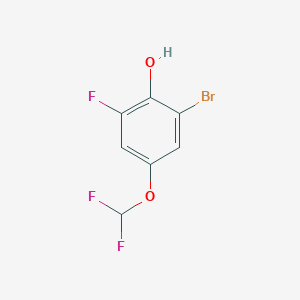

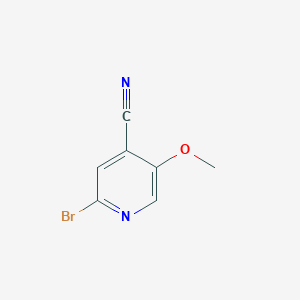

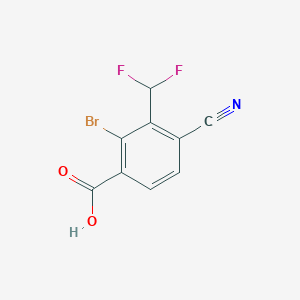

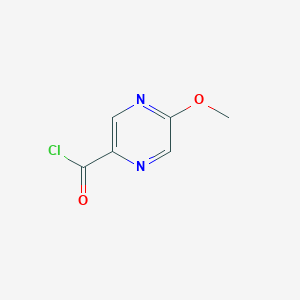

![molecular formula C11H9ClF3N3O B1413440 N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea CAS No. 1987135-73-8](/img/structure/B1413440.png)

N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea

Overview

Description

N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea, also known as trifluralin, is a widely used herbicide in agricultural and horticultural applications. It is a pre-emergent, selective, and systemic herbicide used to control a wide variety of weeds in a variety of crops. Trifluralin works by inhibiting cell division in the root meristem, thus preventing germination and growth of weeds. It is also used to control weeds in turf and ornamental plants.

Scientific Research Applications

Microtubule Stability and Antimitotic Agents

- Characterization and Binding : N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) exhibit antimicrotubule properties by covalently interacting with β-tubulin near the colchicine-binding site. The modification of Glu198 in β-tubulin by CEUs correlates with a decrease in microtubule stability, indicating their potential role as molecular probes in studying microtubule dynamics and as a framework for developing chemotherapeutic agents (Fortin et al., 2011).

Anticancer Activity

- Cytotoxicity in Cancer Cells : Synthesized 1-Aryl-3-(2-chloroethyl) ureas demonstrated significant cytotoxicity against human adenocarcinoma cells. Some derivatives showed comparable or greater cytotoxicity than chlorambucil, a known anticancer drug, highlighting their potential as anticancer agents (Gaudreault et al., 1988).

- Selective Alkylation and Antiproliferative Activity : N-aryl-N'-(2-chloroethyl)ureas (CEUs) were synthesized and evaluated for their antiproliferative activity. Findings indicate that certain structural elements are critical for significant cytotoxicity. These compounds act as antimitotics by altering the cytoskeleton and inducing microtubule depolymerization through selective alkylation of β-tubulin (Mounetou et al., 2001).

Protein Interaction and Cell Cycle Impact

- Alkylation of Prohibitin and Cell Cycle Arrest : Phenyl-chloroethyl ureas (CEUs) induced G1/S and G2/M cell cycle blocks, possibly linked to differential protein alkylation patterns. This indicates their potential utility in exploring cell cycle dynamics and anticancer research (Bouchon et al., 2007).

Drug Disposition and Metabolism

- Metabolism in Mice : The disposition and metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), an analogue, were studied in mice. The research provided insights into the metabolic pathways and potential cytotoxic effects of these compounds, informing future drug development (Maurizis et al., 1998).

Intramolecular Reactions and Structural Studies

- Intramolecular Reactions : Study on N-phenyl-N′-bis(2-chloroethyl)urea and its derivatives highlighted their potential for intramolecular reactions, which can be crucial in understanding the chemical behavior and possible therapeutic applications of these compounds (Pettit et al., 1965).

properties

IUPAC Name |

1-(2-chloroethyl)-3-[4-cyano-3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3N3O/c12-3-4-17-10(19)18-8-2-1-7(6-16)9(5-8)11(13,14)15/h1-2,5H,3-4H2,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXJWEULVVJLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NCCCl)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

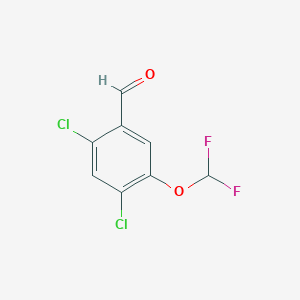

![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride](/img/structure/B1413372.png)